molecular formula C15H10ClF3O B1327932 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-90-7

3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1327932
CAS RN: 898777-90-7
M. Wt: 298.68 g/mol
InChI Key: JWXYXQSUNHLGLD-UHFFFAOYSA-N
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Description

“3’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with the molecular formula C15H10ClF3O . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves the phenylation of 3′-chloropropiophenone. The yield and enantioselectivity of this reaction can be influenced by the choice of solvents and temperature .


Molecular Structure Analysis

The molecular structure of “3’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone” is represented by the formula C15H10ClF3O . The InChI code for this compound is 1S/C15H9ClF4O/c16-10-5-9 (6-11 (17)7-10)14 (21)2-1-8-3-12 (18)15 (20)13 (19)4-8/h3-7H,1-2H2 .


Chemical Reactions Analysis

This compound can be used as a reactant in various chemical reactions. For example, it can be used to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method .


Physical And Chemical Properties Analysis

The molecular weight of “3’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone” is 298.69 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Synthesis and Antipathogenic Activity : New thiourea derivatives, including compounds related to 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone, have been synthesized and tested for their interaction with bacterial cells. These derivatives show potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Molecular and Structural Analysis

  • Hydrogen-Bonded Chains in Derivatives : Studies on molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propiophenone have led to the discovery of hydrogen-bonded chains formed by a single C-H...O hydrogen bond, which is significant for understanding molecular interactions (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Polymer Chemistry

  • Copolymer Synthesis : Electrophilic trisubstituted ethylenes, including derivatives of this compound, have been used to synthesize novel copolymers with styrene. These copolymers demonstrate significant thermal stability due to their high dipolar character (Kim et al., 1999).

Chemical Reactions and Synthesis

  • Cyclization Reactions : The reaction of chlorosulfonic acid with propiophenones has led to the formation of compounds like 3-chloro-2-methylbenzothiophene-1,1-dioxides, demonstrating the potential for novel synthetic pathways (Meyer, 1966).
  • Acylation and Alkylation Reactions : Research involving 3-halo- and 3-ethoxypropionic acids and their reaction with 1,3-dimethoxybenzene has led to the synthesis of compounds like 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, highlighting innovative approaches in organic synthesis (Kasturi & Damodaran, 1969).

Quantum Chemical Studies

  • Quantum Chemical Studies on Molecular Geometry : Investigations into compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, synthesized from derivatives similar to this compound, have provided insights into molecular geometry and chemical reactivity using quantum chemical methods (Satheeshkumar et al., 2017).

Electrochromic Materials

  • Development of Electrochromic Polymers : Syntheses of derivatives like 5-octyldioxeno[2,3-c]thiophene, incorporating structures similar to this compound, have led to the development of electrochromic polymers, crucial for advanced material applications (Sankaran & Reynolds, 1997).

Safety and Hazards

This compound is classified as a warning substance. The hazard statements associated with it are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYXQSUNHLGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645007
Record name 1-(3-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898777-90-7
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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